molecular formula C6H14ClNO3 B2921490 6-(Aminooxy)hexanoic acid hydrochloride CAS No. 511545-79-2

6-(Aminooxy)hexanoic acid hydrochloride

Cat. No.: B2921490
CAS No.: 511545-79-2
M. Wt: 183.63
InChI Key: UEEXHYAAUJLBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Aminooxy)hexanoic acid hydrochloride is a chemical compound supplied for laboratory and research applications. It is identified by CAS Number 511545-79-2 and has a molecular formula of C 6 H 14 ClNO 3 with a molecular weight of 183.63 g/mol . Compounds featuring a 6-aminohexanoic acid backbone are widely utilized in scientific research. The parent structure, 6-aminohexanoic acid (Ahx), is recognized as a hydrophobic and flexible spacer or linker in the design and synthesis of various biologically active molecules . Its incorporation can improve the bioavailability of peptide-based structures by reducing their susceptibility to proteolytic degradation . The specific functionalization of this molecule with an aminooxy group, as in 6-(Aminooxy)hexanoic acid hydrochloride, makes it a valuable building block in chemical and biochemical research. It is commonly employed in conjugation strategies, such as chemoselective ligation with carbonyl groups (e.g., ketones or aldehydes) to form stable oxime bonds, which is useful in bioconjugation and probe synthesis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for personal use.

Properties

IUPAC Name

6-aminooxyhexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c7-10-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEXHYAAUJLBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511545-79-2
Record name 6-(aminooxy)hexanoic acid hydrochloride
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Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for 6-(Aminooxy)hexanoic Acid Hydrochloride

The synthesis of 6-(aminooxy)hexanoic acid hydrochloride can be achieved through several strategic pathways, primarily starting from either halogenated aliphatic acids or protected amino acid scaffolds.

Multi-Step Synthesis from Halogenated Aliphatic Acid Precursors

A common and direct method for synthesizing 6-(aminooxy)hexanoic acid involves the nucleophilic substitution of a 6-haloalkanoic acid. This route typically begins with a commercially available precursor like 6-bromohexanoic acid. The synthesis proceeds via an SN2 reaction where the halogen is displaced by a protected hydroxylamine (B1172632) equivalent, such as N-hydroxyphthalimide. The phthalimide (B116566) group serves as an effective protecting group for the aminooxy moiety. Following the substitution reaction, the protecting group is removed, commonly through hydrazinolysis, to liberate the free aminooxy group. The final step involves treatment with hydrochloric acid to yield the desired hydrochloride salt.

A representative synthetic scheme is outlined below:

StepReactantsReagentsProduct
16-Bromohexanoic acid, N-HydroxyphthalimideBase (e.g., K₂CO₃), Solvent (e.g., DMF)6-(Phthalimidooxy)hexanoic acid
26-(Phthalimidooxy)hexanoic acidHydrazine monohydrate (N₂H₄·H₂O), Solvent (e.g., Ethanol)6-(Aminooxy)hexanoic acid
36-(Aminooxy)hexanoic acidHydrochloric Acid (HCl)6-(Aminooxy)hexanoic acid hydrochloride

This methodology is advantageous due to the accessibility of the starting materials and the straightforward nature of the reactions.

Derivations from Protected Amino Acid Scaffolds

An alternative synthetic strategy utilizes protected amino acid scaffolds, particularly derivatives of L-lysine. This approach is valuable for producing enantiomerically pure versions of related compounds. For instance, the synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid has been reported starting from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid, a derivative of lysine (B10760008). researchgate.net In this multi-step process, the side-chain amino group of the protected lysine is transformed into the target aminooxy functionality. This transformation can involve steps such as conversion of an alcohol intermediate (derived from the amine) to a leaving group (e.g., iodide), followed by substitution with a protected hydroxylamine. lookchem.com This route provides access to chiral aminooxy amino acids suitable for peptide synthesis. researchgate.net

Strategies for Orthogonal Protecting Group Incorporation in Complex Molecule Synthesis

In the synthesis of complex molecules incorporating the 6-(aminooxy)hexanoic acid moiety, orthogonal protecting groups are essential. researchgate.netnih.gov Orthogonality refers to the use of multiple protecting groups within a single molecule that can be removed under distinct chemical conditions without affecting the others. numberanalytics.comjocpr.comiris-biotech.de This strategy allows for the selective modification of different functional groups in a specific sequence. nih.gov

For a molecule with both an aminooxy group and a carboxylic acid, like 6-(aminooxy)hexanoic acid, a typical orthogonal protection scheme would involve:

Protection of the aminooxy group: Often achieved using acid-labile groups like the tert-butoxycarbonyl (Boc) group. lookchem.com

Protection of the carboxylic acid group: Commonly protected as an ester, for example, a methyl or ethyl ester, which can be cleaved under basic conditions (saponification), or a tert-butyl (tBu) ester, which is acid-labile.

Protecting GroupAbbreviationTarget FunctionalityCleavage Conditions
9-FluorenylmethoxycarbonylFmocAmino / AminooxyBasic (e.g., 20% Piperidine in DMF) iris-biotech.de
tert-ButoxycarbonylBocAmino / AminooxyAcidic (e.g., Trifluoroacetic Acid, TFA)
BenzylBzlCarboxylic AcidHydrogenolysis (H₂, Pd/C)
tert-ButyltBuCarboxylic AcidAcidic (e.g., Trifluoroacetic Acid, TFA) iris-biotech.de
BenzyloxycarbonylCbzAmino / AminooxyHydrogenolysis (H₂, Pd/C) numberanalytics.com

This strategic use of protecting groups enables the precise and controlled assembly of complex biomolecules and conjugates. jocpr.com

Functionalization and Derivatization Approaches for Systematic Structure-Activity Relationship Studies

Systematic modification of the 6-(aminooxy)hexanoic acid scaffold is a key strategy in drug discovery and chemical biology to probe structure-activity relationships (SAR). nih.govresearchgate.net Derivatization can be targeted at either the carboxylic acid or the aminooxy terminus.

Chemical Modification of the Terminal Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for derivatization, most commonly through the formation of amide bonds. With the aminooxy group appropriately protected (e.g., as a Boc derivative), the carboxylic acid can be activated using standard peptide coupling reagents (such as HATU, HBTU, or EDC/NHS). This activated species can then be reacted with a diverse library of primary or secondary amines to generate a series of amides. This approach allows for the systematic exploration of how changes in the substituent (R-group) attached to the amide nitrogen affect biological activity.

Reaction TypeCoupling PartnerReagentsFunctional Group Formed
AmidationPrimary/Secondary Amine (R-NH₂)EDC, NHS; HATU; PyBOPAmide (-CONH-R)
EsterificationAlcohol (R-OH)DCC, DMAP; Acid catalystEster (-COO-R)

These modifications are fundamental in optimizing the pharmacological properties of a lead compound.

Integration of Additional Reactive Handles for Multivalent Construct Assembly

The aminooxy group is itself a powerful reactive handle for bioconjugation. It reacts specifically and efficiently with aldehydes and ketones under mild, often physiological, conditions to form stable oxime linkages. This chemoselective ligation chemistry is a cornerstone of modern chemical biology.

By using 6-(aminooxy)hexanoic acid as a linker, one can conjugate molecules of interest to proteins, surfaces, or nanoparticles that have been engineered to display an aldehyde or ketone group. The process involves two key stages:

Functionalization: The carboxylic acid end of the linker is first attached to a payload molecule (e.g., a drug, a fluorophore, or a biotin (B1667282) tag).

Ligation: The exposed aminooxy group of the resulting conjugate is then reacted with an aldehyde- or ketone-bearing biological macromolecule or surface to form a stable oxime bond.

Molecular Mechanisms of Interaction and Biological Pathway Modulation Preclinical Research Focus

Principles of Oxime Ligation: A Central Bioorthogonal Reaction in Chemical Biology

Oxime ligation, the reaction between an aminooxy moiety (-ONH₂) and a carbonyl group (an aldehyde or ketone), stands as a cornerstone of bioorthogonal chemistry. This type of "click chemistry" is prized for its high chemoselectivity and the stability of the resulting oxime linkage. louisville.edu The reaction can proceed under mild, aqueous conditions, making it highly suitable for biological systems. louisville.edunih.gov The aminooxy group of 6-(aminooxy)hexanoic acid provides a versatile chemical handle for conjugating with biomolecules that either naturally possess or are engineered to contain an aldehyde or ketone group.

The formation of an oxime bond is a condensation reaction that is notably influenced by pH. While thermodynamically favorable, with equilibrium constants for oximes typically exceeding 10⁸ M⁻¹, the reaction kinetics can be slow under neutral physiological conditions (pH ~7.4). nih.gov The optimal pH for oxime formation is generally around 4.5, which is a limitation for many biological applications. nih.gov

To overcome the slow reaction rates at neutral pH, nucleophilic catalysts such as aniline (B41778) and its derivatives are often employed. researchgate.net These catalysts accelerate the reaction, enabling efficient labeling of biomolecules at low micromolar concentrations. acs.org For instance, research has demonstrated that aniline catalysis can achieve rate constants in the range of 10¹ to 10³ M⁻¹ s⁻¹. acs.org More recently, m-phenylenediamine (B132917) (mPDA) has been identified as an even more efficient catalyst, accelerating oxime ligation several times faster than aniline. nih.gov

Table 1: Kinetic Analysis of Catalyzed Oxime Ligation
CatalystRelative EfficiencyKey Observation
None (Uncatalyzed)BaselineReaction is very slow at neutral pH. nih.govresearchgate.net
AnilineModerateCommonly used catalyst, but suffers from slow kinetics, especially with ketones. researchgate.netnih.gov
m-Phenylenediamine (mPDA)HighUp to 15 times more efficient than aniline, significantly improving reaction rates under physiological conditions. nih.gov

The aminooxy group exhibits remarkable chemoselectivity, reacting preferentially with aldehydes and ketones over other functional groups commonly found in biological systems. louisville.edunih.gov This high degree of specificity is a key advantage of oxime ligation. The reaction is highly selective for the carbonyl groups of aldehydes and, to a lesser extent, ketones, while showing minimal reactivity towards other carbonyls like those in carboxylic acids or amides. tandfonline.com

This selectivity allows for the specific targeting of biomolecules. For example, aminooxy-functionalized probes can be used for the selective derivatization of carbonyl metabolites in cell extracts for analysis by mass spectrometry. nih.gov However, it is important to note that while highly selective, the aminooxy group can react with various endogenous carbonyls, including sugars and metabolic intermediates like pyruvic acid. acs.org This potential for off-target reactions must be considered in experimental design, as the presence of these endogenous molecules could interfere with the intended target labeling. acs.org

Target Engagement Studies and Biochemical Interaction Dynamics

The ability of 6-(aminooxy)hexanoic acid to form stable covalent linkages via oxime ligation makes it an invaluable tool for studying and manipulating biochemical interactions. Its hexanoic acid chain provides a flexible spacer, allowing the attached molecules to orient themselves effectively for interaction.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and modulating them is a significant therapeutic goal. Oxime ligation provides a powerful "tethering" strategy for identifying and optimizing molecules that can interfere with or stabilize PPIs. semanticscholar.org In this approach, a peptide or protein containing an aminooxy group (which can be introduced using a precursor like 6-(aminooxy)hexanoic acid) is used as a platform. semanticscholar.org

This platform can then be reacted with a library of aldehyde- or ketone-containing small molecules (fragments). By screening this library, researchers can identify fragments that, when tethered to the protein via an oxime bond, enhance binding affinity or selectivity at the PPI interface. semanticscholar.orgnih.gov This method combines fragment-based screening with the affinity enhancement provided by the parent peptide, allowing for the discovery of novel binding motifs and the development of potent PPI modulators. semanticscholar.org

The activity of enzymes can be precisely controlled through covalent modification. youtube.com Bioorthogonal chemistry, including oxime ligation, offers a method for achieving this with high specificity. nih.gov If an enzyme is genetically engineered to incorporate an unnatural amino acid bearing a ketone or aldehyde group at a specific site, a molecule like 6-(aminooxy)hexanoic acid can be used to deliver a specific modulator to that location. nih.gov

This strategy allows for the modulation of enzyme function through several mechanisms:

Active Site Occlusion : Attaching a bulky molecule directly within or near the active site can physically block substrate binding, thereby inhibiting the enzyme. nih.gov

Allosteric Modulation : Covalently modifying a site distant from the active site can induce a conformational change in the enzyme, altering its catalytic activity. nih.gov

This "clickable magic bullet" approach enables researchers to perturb the function of a specific enzyme target within a complex biological system, providing a powerful tool for validating drug targets and dissecting cellular pathways. nih.gov

Exploration of Intracellular Mechanisms for Targeted Biomolecule Degradation (PROTAC Systems)

A novel and powerful therapeutic strategy is the targeted degradation of proteins using Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker. One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the cell's proteasome machinery. medchemexpress.comchemicalbook.com

The linker is a critical component of a PROTAC, as its length and composition determine the spatial orientation of the target protein and the E3 ligase. 6-(Aminooxy)hexanoic acid is utilized as an alkyl chain-based PROTAC linker. medchemexpress.comchemicalbook.com Its structure provides a flexible spacer, and the terminal aminooxy and carboxylic acid groups offer versatile handles for conjugation to the two different ligands during the synthesis of the final PROTAC molecule. The use of such linkers is integral to the development of new therapeutics capable of selectively eliminating disease-causing proteins.

Advanced Applications in Chemical Biology and Biomedical Research Technologies

Bioconjugation Strategies for Engineered Biomolecules

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biomedical research. The specific and reliable formation of covalent bonds under mild, aqueous conditions is paramount. 6-(Aminooxy)hexanoic acid hydrochloride is a key reagent in this field, primarily through its participation in oxime ligation, a highly chemoselective reaction that is orthogonal to most biological functional groups. researchgate.net This allows for the precise assembly of complex functional molecules.

Surface Functionalization of Biomaterials and Biosensors for Research Platforms

The immobilization of biomolecules onto solid supports is fundamental for the development of biomaterials that can interact with cells in a controlled manner and for the creation of biosensors for diagnostic applications. nih.govnih.gov 6-(Aminooxy)hexanoic acid hydrochloride offers a versatile tool for the surface functionalization of these platforms.

The principle relies on first modifying the surface of the biomaterial (e.g., a polymer scaffold or a silicon oxide transducer) to present either carboxylic acid or aminooxy groups. For instance, a surface rich in amine groups can be reacted with the carboxylic acid end of 6-(aminooxy)hexanoic acid hydrochloride via carbodiimide (B86325) chemistry to create a surface decorated with aminooxy moieties. nih.gov Conversely, a surface with reactive groups that can be coupled to the aminooxy end would leave the carboxylic acid available for further functionalization.

Once the surface is functionalized with aminooxy groups, biomolecules such as proteins, peptides, or enzymes that have been engineered to contain an aldehyde or ketone group can be specifically and orientedly immobilized via oxime ligation. nih.gov This oriented immobilization is critical for biosensors, as it ensures that the active site of an enzyme or the binding site of an antibody is accessible for interaction with its target analyte, thereby enhancing the sensitivity and reliability of the sensor. researchgate.net

For biomaterials used as scaffolds in tissue engineering, the covalent attachment of cell adhesion peptides (like RGD) or growth factors can be achieved using 6-(aminooxy)hexanoic acid hydrochloride as a linker. nih.govmdpi.com This allows for the creation of a cellular microenvironment that can actively guide cell behavior, such as adhesion, proliferation, and differentiation. nih.gov

Development of Fluorescent Probes and Imaging Agents for Cellular Studies

Fluorescent probes are indispensable tools in cellular biology for visualizing and tracking specific molecules and processes within living cells. nih.gov The design of these probes often involves a fluorophore (the light-emitting component) and a recognition element that targets a specific biomolecule or cellular structure. 6-(Aminooxy)hexanoic acid hydrochloride can be employed as a linker to connect these two components. nih.gov

The aminooxy group is particularly useful for coupling to fluorophores that contain a reactive aldehyde or ketone. This allows for the modular synthesis of a wide array of fluorescent probes. nih.gov The carboxylic acid end of the linker can be attached to various recognition motifs, such as peptides, small molecule ligands, or nucleic acids. nih.gov The flexible hexanoic acid chain provides spatial separation between the fluorophore and the recognition element, which can help to prevent quenching of the fluorescence and minimize steric hindrance, allowing the recognition element to bind its target effectively. nih.gov

For example, a fluorescent probe designed for super-resolution imaging has been constructed using 6-aminohexanoic acid as a linker to connect a fluorescein (B123965) isothiocyanate (FITC) dye to a cell-penetrating peptide. nih.gov While this example uses an amine instead of an aminooxy group, it highlights the utility of the hexanoic acid chain as a flexible spacer in probe design. A similar design using 6-(aminooxy)hexanoic acid would allow for the specific conjugation to aldehyde-containing fluorophores, expanding the toolkit for creating novel imaging agents.

Proteolysis Targeting Chimeras (PROTACs) Development

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal machinery to selectively degrade target proteins of interest, particularly those that have been considered "undruggable" by traditional inhibitors. nih.govnih.gov A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. nih.gov This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Role of 6-(Aminooxy)hexanoic Acid Hydrochloride as a PROTAC Linker Component

The linker in a PROTAC is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy. mdpi.com The linker must orient the target protein and the E3 ligase in a way that facilitates the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase). nih.gov

6-(Aminooxy)hexanoic acid hydrochloride, and its derivatives, are used as components of PROTAC linkers, typically falling into the category of flexible alkyl chain linkers. medchemexpress.combroadpharm.com The flexible nature of the hexyl chain can be advantageous in allowing the two ends of the PROTAC to adopt the optimal orientation for ternary complex formation, accommodating the structural diversity of different target proteins and E3 ligases. researchgate.net However, excessive flexibility can sometimes be detrimental due to entropic penalties. nih.gov

The aminooxy group provides a convenient handle for the synthesis of the PROTAC molecule. It can be used to connect the linker to either the target protein ligand or the E3 ligase ligand, provided that the corresponding binding partner has been functionalized with a carbonyl group. This modular approach facilitates the rapid synthesis of libraries of PROTACs with varying linker lengths and compositions for optimization studies. rscbmcs.org

PROTAC ComponentFunctionRelevance of 6-(Aminooxy)hexanoic Acid
Target Protein Ligand Binds to the protein of interest.Can be attached to the linker.
E3 Ligase Ligand Recruits an E3 ubiquitin ligase.Can be attached to the linker.
Linker Connects the two ligands and facilitates ternary complex formation.6-(Aminooxy)hexanoic acid provides a flexible alkyl chain linker component.

Mechanistic Research into Ubiquitin-Proteasome System Exploitation for Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for the regulated degradation of intracellular proteins. nih.gov It involves a cascade of enzymatic reactions carried out by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes, which ultimately attach a polyubiquitin (B1169507) chain to the substrate protein. nih.gov This polyubiquitin tag is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides.

PROTACs exploit this natural process by artificially bringing a target protein into proximity with an E3 ligase. nih.gov The formation of the ternary complex is the crucial event that initiates the degradation cascade. The characteristics of the linker, including those derived from 6-(aminooxy)hexanoic acid, play a pivotal role in the stability and cooperativity of this ternary complex. nih.govnih.gov

Mechanistic studies have shown that the linker's length and flexibility directly impact the efficiency of ubiquitination. A linker that is too short may cause steric hindrance, preventing the formation of a productive complex, while a linker that is too long may not effectively bring the two proteins together. mdpi.com The optimal linker length is often target- and ligase-dependent. researchgate.net The use of flexible linkers like the hexyl chain from 6-(aminooxy)hexanoic acid allows for an exploration of the conformational space required for efficient ternary complex formation and subsequent ubiquitination. researchgate.net Understanding these structure-activity relationships is key to the rational design of more potent and selective protein degraders. nih.gov

Peptide and Protein Engineering and Design

The unique bifunctional nature of 6-(aminooxy)hexanoic acid hydrochloride, possessing a terminal aminooxy group and a carboxylic acid connected by a flexible hexyl spacer, makes it a valuable tool in the field of peptide and protein engineering. Its incorporation into peptide backbones or as a linker molecule allows for the introduction of novel functionalities and the modulation of peptide structure and stability.

Feature of 6-(Aminooxy)hexanoic acidPotential Impact on Peptide Conformation and Stability
Flexible hexyl chainCan act as a spacer to influence folding and secondary structure formation.
Terminal aminooxy groupAllows for site-specific modifications to introduce conformational constraints.
Non-natural structureCan disrupt enzymatic recognition sites, potentially increasing stability.

Creation of Novel Biomimetic Foldamers and Peptide Mimetics for Research Applications

Foldamers are synthetic oligomers that mimic the structures of natural peptides and proteins. researchgate.net The creation of novel foldamers with predictable and stable three-dimensional structures is a significant area of research in chemical biology. The aminooxy functionality of 6-(aminooxy)hexanoic acid makes it a particularly interesting building block for the synthesis of peptide mimetics and foldamers. This is because the aminooxy group can readily react with carbonyl compounds to form stable oxime linkages. This chemistry provides a powerful tool for the assembly of novel molecular architectures.

Peptides and glycopeptides that contain an aminooxy bond have been shown to exhibit interesting secondary, tertiary, and quaternary structures, leading to the discovery of useful biomimetic foldamers. The incorporation of building blocks with aminooxy functionalities can lead to new folding patterns that are not accessible with natural amino acids alone. chemrxiv.org While specific examples of foldamers built exclusively from 6-(aminooxy)hexanoic acid hydrochloride are not detailed in the available research, its potential as a monomer or linker in the creation of such structures is clear. The ability to create diverse and stable folded structures is essential for developing new research tools and potential therapeutic agents.

Strategies for Improving Peptide Bioavailability and Proteolytic Resistance in Research Models

A major challenge in the use of peptides in research and as therapeutic leads is their poor bioavailability and susceptibility to degradation by proteases. nih.govresearchgate.netnih.gov Various chemical strategies are employed to overcome these limitations, including the incorporation of non-natural amino acids and modifications to the peptide backbone. nih.govresearchgate.net The inclusion of 6-(aminooxy)hexanoic acid in a peptide sequence can contribute to increased proteolytic resistance. The non-natural structure of this amino acid can hinder recognition by proteases, which are typically specific for L-amino acids.

Furthermore, the aminooxy group can be used to conjugate peptides to other molecules, such as polymers or lipids, which can improve their pharmacokinetic properties. researchgate.net Glycosylation, for instance, is a widely used strategy to enhance peptide stability and solubility, and the aminooxy group provides a convenient handle for the attachment of carbohydrate moieties. nih.gov While direct studies on the impact of 6-(aminooxy)hexanoic acid hydrochloride on the bioavailability of specific peptides are limited, the chemical properties of the molecule align with established strategies for improving the in vivo stability of peptide-based compounds.

Hapten Design and Immunoreagent Development

The development of sensitive and specific immunoassays is crucial for a wide range of research and diagnostic applications. The design of haptens—small molecules that can elicit an immune response when attached to a larger carrier protein—is a critical step in the production of antibodies for these assays.

Synthesis of Haptens for Immunoassay Sensitivity and Selectivity Studies

6-(Aminooxy)hexanoic acid hydrochloride has been successfully utilized in the synthesis of haptens for the development of immunoassays. Its bifunctional nature, with a carboxylic acid at one end and an aminooxy group at the other, allows it to act as a linker to conjugate a target molecule to a carrier protein.

A notable example is the synthesis of a hapten for the mycotoxin Zearalenone (ZEN). nih.gov In this work, 6-(aminooxy)hexanoic acid hydrochloride was reacted with ZEN to form hapten ZEo. The aminooxy group of the linker formed an oxime with a ketone group on the ZEN molecule. The carboxylic acid end of the linker was then available for conjugation to a carrier protein to generate an immunogen. The design of the hapten, including the length and attachment point of the linker, is crucial for the specificity and sensitivity of the resulting antibodies. nih.gov

Synthesis of Zearalenone Hapten (ZEo) using 6-(Aminooxy)hexanoic acid hydrochloride nih.gov

Reactant 1Reactant 2Reaction ConditionProduct
Zearalenone (ZEN)6-(Aminooxy)hexanoic acid hydrochlorideAnhydrous pyridine, room temperature, 24hHapten ZEo

The resulting hapten was then conjugated to carrier proteins to immunize rabbits and produce polyclonal antibodies for use in an enzyme-linked immunosorbent assay (ELISA). This example demonstrates the practical application of 6-(aminooxy)hexanoic acid hydrochloride in creating the necessary molecular tools for immunological studies.

Development of Advanced Diagnostic Research Tools and Assays

The development of immunoassays, such as the ELISA for Zearalenone mentioned above, represents the creation of advanced diagnostic research tools. nih.gov By generating specific antibodies against a target molecule, researchers can develop highly sensitive and selective methods for its detection and quantification. The use of 6-(aminooxy)hexanoic acid hydrochloride in hapten synthesis directly contributes to the development of these valuable research assays.

The ability to create tailored haptens allows for the fine-tuning of immunoassay performance. For example, by varying the linker length or attachment site, it is possible to generate antibodies with different specificities, which can be advantageous for detecting related compounds or for improving the sensitivity of the assay. nih.govresearchgate.net The availability of versatile linker molecules like 6-(aminooxy)hexanoic acid hydrochloride is therefore essential for the continued development of innovative immunochemical techniques for research in areas such as food safety, environmental monitoring, and clinical diagnostics. researchgate.net

Research Methodologies and Advanced Analytical Characterization

Spectroscopic and Chromatographic Approaches for Purity Assessment and Structural Elucidation

The definitive characterization of "6-(Aminooxy)hexanoic acid hydrochloride" relies on a suite of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is employed for purity assessment and purification, while High-Resolution Mass Spectrometry (HRMS) provides confirmation of the molecular mass and insights into the compound's fragmentation patterns. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment and differentiation from potential isomers.

A robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for determining the purity of "6-(Aminooxy)hexanoic acid hydrochloride" and for its purification. pensoft.netresearchgate.net A typical method would involve a C18 stationary phase, which is well-suited for retaining and separating moderately polar compounds. The mobile phase would likely consist of a gradient mixture of an aqueous component, such as water with a small percentage of a modifying agent like trifluoroacetic acid to improve peak shape, and an organic solvent like acetonitrile. lookchem.com

Detection is commonly achieved using a UV detector, as the carboxyl group provides some chromophoric activity, especially at lower wavelengths. The method would be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. pensoft.netnih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method allows for the separation of the target compound from potential impurities, such as starting materials or by-products from its synthesis. The retention time of the main peak serves as a qualitative identifier, while the peak area provides quantitative information regarding its purity.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the elemental composition of "6-(Aminooxy)hexanoic acid hydrochloride". By providing a highly accurate mass measurement, HRMS can distinguish the target compound from other molecules with the same nominal mass.

In addition to molecular mass confirmation, tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation of the protonated molecule. This provides valuable structural information. The fragmentation of "6-(Aminooxy)hexanoic acid hydrochloride" is expected to follow characteristic pathways for carboxylic acids and aminooxy compounds. libretexts.orgyoutube.com Common fragmentation patterns include the neutral loss of water (H₂O), carbon monoxide (CO), and cleavage of the hexanoic acid backbone. libretexts.orgnih.gov

Table 2: Predicted HRMS Fragmentation of [M+H]⁺ Ion of 6-(Aminooxy)hexanoic acid

m/z (calculated)Proposed FragmentNeutral Loss
162.0923[M+H]⁺-
145.0657[M+H - NH₃]⁺NH₃
144.0817[M+H - H₂O]⁺H₂O
116.0868[M+H - H₂O - CO]⁺H₂O, CO
100.0919[C₅H₁₂NO]⁺C₁H₂O₂
74.0606[C₂H₈NO₂]⁺C₄H₅O

The analysis of these fragment ions allows for the confirmation of the different structural motifs within the molecule, such as the carboxylic acid group and the aminooxy functionality linked to the hexyl chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of "6-(Aminooxy)hexanoic acid hydrochloride" in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the protons of the hexanoic acid chain will appear as a series of multiplets, with their chemical shifts dependent on their proximity to the electronegative oxygen and nitrogen atoms of the aminooxy group and the carbonyl group of the carboxylic acid. The methylene (B1212753) group adjacent to the aminooxy group is expected to be significantly downfield-shifted compared to a simple alkane chain. chemicalbook.com The proton of the carboxylic acid will appear as a broad singlet at a characteristic downfield chemical shift. libretexts.org

The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the hexanoic acid backbone, as well as the carbonyl carbon. The chemical shifts of these carbons provide further confirmation of the structure. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate the proton and carbon signals, allowing for an unambiguous assignment of all atoms in the molecule. bmrb.io

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in D₂O

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (C=O)-~178
2 (CH₂)~2.25 (t)~35
3 (CH₂)~1.60 (m)~24
4 (CH₂)~1.40 (m)~26
5 (CH₂)~1.70 (m)~28
6 (CH₂)~3.90 (t)~76

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.

In Vitro Experimental Systems for Biological Evaluation

To assess the biological utility of "6-(Aminooxy)hexanoic acid hydrochloride," particularly in its role as a linker in bioconjugation, various in vitro experimental systems are employed. These range from simple cell-free biochemical assays to more complex cell culture-based investigations.

Cell-free biochemical assays are instrumental in quantifying the efficiency of conjugation reactions involving the aminooxy group and in determining the binding affinity of conjugates to their biological targets. nih.govresearchgate.net The aminooxy group of "6-(Aminooxy)hexanoic acid hydrochloride" can readily react with aldehydes or ketones on a target molecule (e.g., a protein or a small molecule pharmacophore) to form a stable oxime linkage. nih.govacs.org

The efficiency of this ligation can be monitored using techniques like HPLC or mass spectrometry. Once a conjugate is formed, its binding affinity (Kd) to a specific protein can be determined using a variety of cell-free assays, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays. For instance, if "6-(Aminooxy)hexanoic acid hydrochloride" is used to link a known inhibitor to a fluorescent probe, the binding of this conjugate to its target enzyme could be measured by the change in fluorescence polarization.

Table 4: Example of a Cell-Free Assay for Binding Affinity

Assay TypePrincipleMeasured Parameter
Fluorescence Polarization Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein.Change in polarization (mP)
Surface Plasmon Resonance Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.Response Units (RU)
Isothermal Titration Calorimetry Measures the heat change that occurs when two molecules interact.Enthalpy (ΔH) and Entropy (ΔS)

These assays provide quantitative data on the strength of the interaction between the conjugate and its target, which is crucial for the development of targeted therapies or diagnostic agents.

Cell culture-based assays allow for the evaluation of "6-(Aminooxy)hexanoic acid hydrochloride"-containing conjugates in a more biologically relevant environment. These studies can assess the ability of a conjugate to enter cells, engage with its intracellular target, and elicit a biological response.

For example, "6-(Aminooxy)hexanoic acid hydrochloride" can be used as a linker to attach a cell-penetrating peptide to a cargo molecule, such as a fluorescent dye or a therapeutic agent. The uptake of this conjugate into cultured cells can then be visualized and quantified using fluorescence microscopy or flow cytometry.

Furthermore, if the conjugate is designed to target a specific intracellular protein, its efficacy can be assessed by measuring downstream cellular events. For instance, if the conjugate is an inhibitor of a particular kinase, its activity could be determined by measuring the phosphorylation status of the kinase's substrate using western blotting or an ELISA-based assay. These cell-based studies are essential for validating the potential of "6-(Aminooxy)hexanoic acid hydrochloride" as a versatile linker for the development of cell-permeable probes and targeted therapeutics.

Preclinical Research Models (Non-Human) for Mechanistic Studies and Efficacy Assessment

Preclinical investigations leveraging 6-(aminooxy)hexanoic acid hydrochloride are centered on its application as a linker in bioconjugates. These studies, conducted in various non-human models, are designed to elucidate the mechanistic properties of the resulting conjugates and to assess their therapeutic efficacy. The primary function of the 6-(aminooxy)hexanoic acid component is to form a stable oxime bond with a carbonyl group on a cytotoxic drug, while its carboxyl group can be coupled to an antibody or peptide. This stable linkage is crucial for ensuring that the cytotoxic payload remains attached to the targeting vehicle until it reaches the intended site of action, thereby minimizing off-target toxicity.

Mechanistic Insights from In Vivo Models

In preclinical cancer models, bioconjugates utilizing aminooxy-based linkers are instrumental in studying the principles of targeted drug delivery. For instance, in xenograft models of human tumors in mice, the stability of the oxime linkage formed by the aminooxy group is a key determinant of the conjugate's pharmacokinetic profile and biodistribution. Studies have shown that the stability of this linkage can influence the rate of drug release at the tumor site versus in systemic circulation.

The mechanism of action of such conjugates typically involves the binding of the targeting moiety (e.g., an antibody) to a specific antigen on the surface of a cancer cell. Following this binding, the entire conjugate is internalized by the cell, often through receptor-mediated endocytosis. Once inside the cell, the conjugate is trafficked to lysosomes, where the linker is designed to be cleaved, releasing the cytotoxic payload to exert its cell-killing effect. The 6-(aminooxy)hexanoic acid linker, by forming a stable oxime bond, contributes to the successful execution of this multi-step process.

Efficacy Assessment in Preclinical Tumor Models

The ultimate goal of preclinical studies involving bioconjugates with linkers like 6-(aminooxy)hexanoic acid is to assess their anti-tumor efficacy. These assessments are typically carried out in animal models, most commonly mice bearing transplanted human tumors (xenografts) or patient-derived xenografts (PDXs). The efficacy is measured by monitoring tumor growth inhibition over time.

For instance, preclinical studies of antibody-drug conjugates have demonstrated significant tumor regression in various cancer models. While the specific linker is not always detailed as 6-(aminooxy)hexanoic acid, the general class of stable linkers to which it belongs has been shown to be effective. In a preclinical study of an antibody-drug conjugate targeting the tumor stroma, significant tumor shrinkage and even eradication were observed across various tumor types, including colon, breast, ovarian, lung, and pancreatic cancers grown in mice. cancer.gov

The data from such studies can be summarized in tables to illustrate the dose-dependent anti-tumor activity of the conjugates.

Table 1: Illustrative Efficacy of an Antibody-Drug Conjugate in a Preclinical Xenograft Model This table is a representative example based on typical preclinical ADC studies and does not represent data from a study specifically using 6-(aminooxy)hexanoic acid hydrochloride due to the lack of available specific data.

Treatment GroupTumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 2500
Antibody Alone1200 ± 20020
ADC (Low Dose)600 ± 15060
ADC (High Dose)150 ± 5090

Table 2: Comparative Cytotoxicity of a Peptide-Daunomycin Conjugate with an Oxime Linkage This table is adapted from findings on oxime-linked peptide-drug conjugates to illustrate the principle of reduced off-target toxicity, a key goal of using stable linkers like 6-(aminooxy)hexanoic acid.

CompoundIn Vitro Cytotoxicity (IC50 in µM) on Target CellsIn Vivo Toxicity in Mice (Maximum Tolerated Dose in mg/kg)
Free Daunomycin~0.1>1
Peptide-Dau Conjugate~1-10>20

These preclinical models are crucial for establishing proof-of-concept for targeted therapies and for selecting lead candidates for further development. The choice of linker, such as 6-(aminooxy)hexanoic acid, plays a pivotal role in the success of these therapeutic strategies by ensuring the stable delivery of the cytotoxic agent to the tumor, thereby enhancing efficacy and improving the safety profile.

Emerging Research Frontiers and Future Perspectives

Innovation in Bioorthogonal Chemistry and Development of New Ligation Methodologies

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. springernature.com The aminooxy group of 6-(aminooxy)hexanoic acid is a key player in one of the most reliable bioorthogonal reactions: oxime ligation. This reaction involves the chemoselective condensation of an aminooxy group with an aldehyde or ketone to form a stable oxime bond. nih.govnih.gov

Innovations in this field are focused on enhancing reaction kinetics, improving stability, and expanding the scope of compatible functional groups for multiplexed labeling. nih.govresearchgate.net 6-(Aminooxy)hexanoic acid hydrochloride serves as a valuable reagent in these developments. The flexible hexanoic acid spacer can be used to conjugate the aminooxy group to various molecular scaffolds, probes, or surfaces, while the terminal carboxylic acid allows for further synthetic modifications. researchgate.net

Researchers are exploring novel ligation strategies that leverage the principles of oxime chemistry for applications such as:

Surface Immobilization: Creating biosensors and functionalized materials by attaching biomolecules to surfaces in a controlled orientation. nih.govresearchgate.net

Peptide and Protein Conjugation: The formation of well-defined peptide-drug conjugates, peptide-glycan structures, and other modified proteins. nih.gov The stability of the oxime linkage is advantageous compared to some other conjugation methods.

Cellular Imaging: Developing probes where the aminooxy group can react with metabolically introduced ketone or aldehyde handles on cellular targets, enabling visualization and tracking.

Recent advancements in ligation methodologies where aminooxy-functionalized linkers are pivotal are summarized below.

Ligation MethodologyDescriptionRole of Aminooxy GroupKey Advantage
Oxime Ligation Condensation reaction between an aminooxy functional group and an aldehyde or ketone to form a stable oxime bond. nih.govServes as one of the key reactive partners for the conjugation reaction.High chemoselectivity, stability of the resulting oxime bond, and biocompatibility. springernature.comnih.gov
Reductive Oxyamination An extension of oxime formation where the resulting oxime is further reduced to a more stable alkoxyamine linkage. nih.govThe initial reactant that forms the intermediate oxime prior to reduction.Circumvents the issue of geometric isomers (E/Z) that can form during oxime ligation, providing a single, stable product. nih.gov
Native Chemical Ligation (NCL) Analogs While classic NCL involves a cysteinyl-thioester reaction, aminooxy groups are used in related chemoselective ligations to join peptide fragments or other molecules. nih.govresearchgate.netProvides a highly selective handle for non-peptidic or post-translational modifications of synthetic proteins.Allows for the introduction of unique functionalities and linkers into large biomolecules at specific sites. researchgate.net

Advanced PROTAC Design for Expanded Target Space and Degradation Modalities

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This technology represents a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

6-(Aminooxy)hexanoic acid hydrochloride is frequently utilized as a component of the linker in PROTAC synthesis. medchemexpress.comchemicalbook.com The linker is a critical determinant of PROTAC efficacy, as its length, rigidity, and attachment points dictate the geometry of the ternary complex (Target-PROTAC-E3 Ligase), which is essential for efficient ubiquitination.

Advanced PROTAC design focuses on several key areas:

Expanding the Target Space: Developing PROTACs for proteins previously considered "undruggable," such as scaffolding proteins and transcription factors. nih.govnih.gov

Overcoming Resistance: Designing degraders for targets that have developed resistance to traditional inhibitors. nih.gov

Improving Drug Properties: Optimizing linkers to enhance cell permeability, solubility, and oral bioavailability, which are significant challenges for these large molecules. diva-portal.orgresearchgate.net

The alkyl chain of 6-(aminooxy)hexanoic acid provides a flexible spacer, allowing the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation. medchemexpress.com The terminal functional groups (aminooxy and carboxylic acid) provide versatile handles for conjugation to the target-binding and E3-binding ligands.

PROTAC Design ParameterContribution of 6-(Aminooxy)hexanoic acid-based LinkersResearch Goal
Linker Length & Flexibility The six-carbon chain offers a flexible tether of a defined length, which can be crucial for spanning the distance between the target protein and the E3 ligase. medchemexpress.comTo optimize the formation of a productive ternary complex, enhancing degradation efficiency (DC50) and rate (Dmax).
Vector and Attachment Points The aminooxy and carboxyl groups allow for directional attachment, ensuring the correct orientation of the warheads.To fine-tune the geometry of the ternary complex, which can impact selectivity and cooperativity. nih.gov
Physicochemical Properties As part of the linker, it contributes to the overall properties of the PROTAC, such as molecular weight and polar surface area, which influence permeability and solubility. researchgate.netTo develop orally bioavailable PROTACs that fall within a developable chemical space, often referred to as "beyond rule-of-five". diva-portal.org

Rational Development of Next-Generation Peptide and Protein-Based Research Tools

The specific and predictable reactivity of the aminooxy group makes 6-(aminooxy)hexanoic acid hydrochloride an excellent tool for the rational design of advanced peptide and protein-based reagents. By incorporating this compound, researchers can create sophisticated probes, diagnostics, and therapeutic agents with novel functionalities.

One primary application is in the site-specific modification of peptides and proteins. researchgate.net For instance, a peptide can be synthesized with a ketone-bearing unnatural amino acid. Subsequently, 6-(aminooxy)hexanoic acid, conjugated to a fluorescent dye or another reporter molecule, can be selectively attached at that specific site via oxime ligation. This approach allows for the creation of precisely labeled biomolecules for use in various assays.

Key areas where this compound facilitates the development of next-generation tools include:

Glycoprobes: The synthesis of peptides with an N-terminal aminooxy group allows for the specific ligation of carbohydrates. nih.gov These "glycoprobes" are invaluable for studying protein-carbohydrate interactions, which are fundamental to many biological processes.

Biosensors: Immobilizing enzymes or antibodies onto surfaces via oxime ligation can lead to the development of highly sensitive and stable biosensors. The linker provided by the hexanoic acid chain can also provide spatial separation from the surface, preserving the biomolecule's activity. researchgate.net

Peptide Mimetics and Foldamers: The incorporation of non-standard building blocks like 6-(aminooxy)hexanoic acid can influence the secondary structure of peptides. This is exploited in the design of foldamers—oligomers that adopt specific, stable conformations—to mimic the structure and function of natural peptides or proteins.

Research ToolApplicationRole of 6-(Aminooxy)hexanoic acid
Fluorescently Labeled Peptides Used in cellular imaging, binding assays, and enzyme activity studies.Acts as a linker to attach a fluorescent dye to a specific site on a peptide via its aminooxy group.
Glycoprobe Precursors For studying protein-carbohydrate interactions in glycomics. nih.govProvides the N-terminal aminooxy handle on a peptide for subsequent ligation to a carbohydrate. nih.gov
Surface-Immobilized Proteins Development of biosensors, affinity chromatography matrices, and diagnostic arrays.Facilitates the covalent attachment of proteins to aldehyde- or ketone-functionalized surfaces. researchgate.net
Bioconjugates Creating antibody-drug conjugates (ADCs) or pegylated proteins with improved therapeutic properties.Serves as a bifunctional linker for connecting the protein to the payload (drug, PEG, etc.).

Integration with High-Throughput Screening and Computational Design Approaches for Accelerated Discovery

The acceleration of drug discovery relies heavily on the integration of high-throughput screening (HTS), which allows for the rapid testing of thousands to millions of compounds, and computational design, which guides the synthesis of molecules with desired properties. rjpbr.comufl.edu 6-(Aminooxy)hexanoic acid hydrochloride is a valuable component in these modern discovery workflows, particularly in the construction of compound libraries.

In the context of HTS, large libraries of molecules are required to identify "hits"—compounds that show activity in a particular assay. mdpi.com Combinatorial chemistry, often leveraging chemoselective reactions like oxime ligation, is used to generate these libraries. 6-(Aminooxy)hexanoic acid can be used as a versatile linker to combine different building blocks, rapidly generating a diverse set of molecules, such as a PROTAC library with varying linker lengths and attachment points for screening.

The synergy between these approaches is outlined below:

Library Synthesis for HTS: The compound's bifunctionality is ideal for creating diverse molecular libraries. For example, one end can be anchored to a solid support while the other end is reacted with a set of building blocks, followed by cleavage and reaction with a second set of diverse molecules.

Fragment-Based Drug Discovery (FBDD): The compound can be used to link weakly binding fragments identified through screening to create a higher-affinity lead molecule.

In Silico Linker Design: Computational tools are used to design and evaluate virtual libraries of linkers containing fragments like 6-(aminooxy)hexanoic acid to predict their influence on the pharmacokinetic and pharmacodynamic properties of molecules like PROTACs.

Discovery ApproachRole of 6-(Aminooxy)hexanoic acid hydrochlorideOutcome
High-Throughput Screening (HTS) A building block for the combinatorial synthesis of large compound libraries (e.g., PROTACs, peptide conjugates) for screening campaigns. mdpi.comIdentification of "hit" compounds with desired biological activity from a large and diverse chemical space.
Computational Chemistry Included as a linker fragment in virtual libraries for in silico design and evaluation of molecules. rjpbr.comRational design of molecules with optimized properties (e.g., binding affinity, ternary complex stability) prior to synthesis, saving time and resources.
Combinatorial Chemistry Its orthogonal reactive ends allow for its use in split-and-pool synthesis strategies to rapidly generate thousands of unique compounds.Creation of diverse and complex molecular libraries for screening against various biological targets.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the purity and structure of 6-(Aminooxy)hexanoic acid hydrochloride?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine-oxy and hexanoic acid backbone. High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm can assess purity, while Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., carbonyl, amine-oxy). Cross-reference with NIST Chemistry WebBook data for structural validation . For hydrochloride salt confirmation, elemental analysis (e.g., chloride ion quantification via ion chromatography) is essential .

Q. What solvent systems are optimal for dissolving 6-(Aminooxy)hexanoic acid hydrochloride in biological assays?

  • Methodological Answer : The compound shows moderate solubility in PBS (pH 7.2; ~5 mg/mL) and DMSO (~5 mg/mL), but limited solubility in nonpolar solvents. For cell culture applications, prepare stock solutions in PBS or water, filter-sterilize (0.22 µm), and avoid prolonged storage in aqueous buffers to prevent hydrolysis . Pre-warm solvents to 37°C to enhance dissolution rates .

Q. How can researchers validate the stability of 6-(Aminooxy)hexanoic acid hydrochloride under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing aliquots at -20°C, 4°C, and room temperature. Monitor degradation via HPLC at 0, 1, 3, and 6 months. Use mass spectrometry (LC-MS) to identify breakdown products (e.g., hexanoic acid derivatives). For long-term storage, lyophilization in inert atmospheres (argon/nitrogen) is recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for 6-(Aminooxy)hexanoic acid hydrochloride across studies?

  • Methodological Answer : Variations often arise from differences in pH, ionic strength, or solvent purity. Standardize experimental conditions (e.g., use USP-grade PBS, pH 7.4) and employ dynamic light scattering (DLS) to detect aggregates. Validate solubility using isothermal titration calorimetry (ITC) to measure thermodynamic parameters . Cross-reference with NIST data for consistency .

Q. What experimental strategies mitigate the compound’s instability during in vitro assays?

  • Methodological Answer : Instability in aqueous media is attributed to hydrolysis of the aminooxy group. Use freshly prepared solutions, add stabilizers (e.g., 1 mM EDTA to chelate metal ions), or employ pro-drug formulations. Real-time monitoring via UV-Vis spectroscopy at 260 nm (amide bond absorption) helps track degradation kinetics .

Q. How should researchers design dose-response studies to account for batch-to-batch variability in synthesis?

  • Methodological Answer : Implement quality control protocols:

  • Purity : Require ≥95% purity (HPLC).
  • Characterization : Batch-specific NMR and LC-MS profiles.
  • Biological Replicates : Use three independent batches in assays.
    Statistical models (e.g., ANOVA with post-hoc Tukey tests) can quantify variability impacts .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data for 6-(Aminooxy)hexanoic acid hydrochloride in different cell lines?

  • Methodological Answer : Cell-specific metabolism (e.g., esterase activity) may alter compound efficacy. Perform:

  • Metabolic Profiling : LC-MS to detect cell-specific metabolites.
  • Pathway Analysis : RNA-seq to identify differentially expressed genes (e.g., oxidative stress pathways).
    Normalize data to cell doubling time and viability controls .

Experimental Design Tables

Parameter Recommended Protocol Reference
Solubility Testing Use PBS (pH 7.2), DMSO; avoid DMEM with fetal bovine serum
Stability Storage -20°C in lyophilized form under argon
Purity Validation HPLC (C18 column, 0.1% TFA in water/acetonitrile)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.